

JH-X-119-01 hydrochloride half-life in vivo and experimental design

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Compound of Interest

Compound Name: JH-X-119-01 hydrochloride

Cat. No.: B2769963

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Technical Support Center: JH-X-119-01 Hydrochloride

This technical support guide provides detailed information, experimental protocols, and troubleshooting advice for researchers using **JH-X-119-01 hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JH-X-119-01?

A1: JH-X-119-01 is a potent, selective, and covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).^{[1][2][3][4]} It irreversibly binds to cysteine 302 on the IRAK1 protein.^{[5][6]} IRAK1 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are initiated by the adaptor protein MYD88.^{[5][7]} By inhibiting IRAK1, JH-X-119-01 effectively suppresses downstream activation of NF- κ B, a key transcription factor involved in inflammation and cell survival.^{[1][5]}

Q2: What is the in vivo half-life of JH-X-119-01?

A2: In vivo pharmacokinetic studies have shown that JH-X-119-01 has a moderate half-life of 1.61 hours when administered intravenously (IV).^[5]

Q3: My **JH-X-119-01 hydrochloride** is not dissolving properly for my in vivo experiment. What should I do?

A3: Precipitation or phase separation can occur during preparation. Ensure you are adding each solvent sequentially and mixing thoroughly. Gentle heating and/or sonication can be used to aid dissolution.^{[1][8][9]} It is highly recommended to prepare the working solution fresh on the day of use.^{[1][8]}

Q4: What is a recommended vehicle for in vivo administration?

A4: A commonly used vehicle for intraperitoneal injection consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^{[1][8][9]} For other routes or concentrations, custom formulations may be necessary. For example, a formulation of 5% DMSO in 95% corn oil has also been reported.^[4]

Q5: How should I store stock and working solutions of **JH-X-119-01 hydrochloride**?

A5: For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.^{[1][2]} This prevents degradation from repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the same day of use.^{[1][8]}

Technical Data Summary

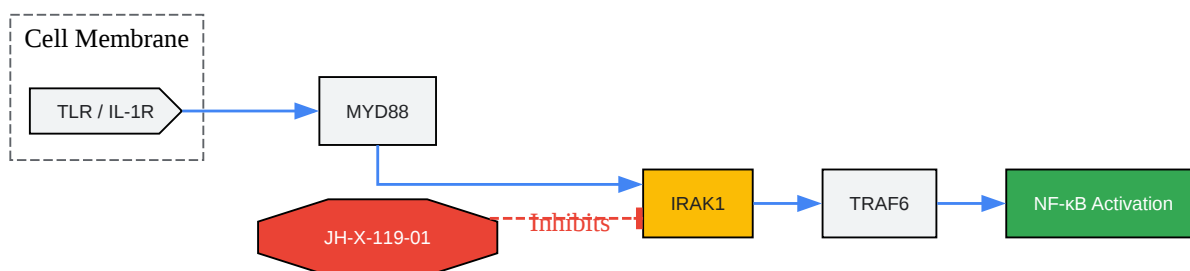
Pharmacokinetic parameters of JH-X-119-01 have been determined in preclinical models. The key quantitative data from an intravenous administration study are summarized below.

Parameter	Value	Administration Route
Half-Life (t _{1/2})	1.61 hours	Intravenous (IV)
C _{max}	9.95 µM	Intravenous (IV)
Clearance	18.84 mL/min/kg	Intravenous (IV)

Data sourced from in vivo pharmacokinetic studies.^[5]

Signaling Pathway

JH-X-119-01 selectively inhibits IRAK1, a key component of the MyD88-dependent signaling pathway that is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). This inhibition prevents the downstream activation of the NF- κ B pathway, which plays a crucial role in inflammation and cell survival.



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Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.

Experimental Protocols

In Vivo Formulation Preparation

This protocol describes the preparation of a standard vehicle for the in vivo administration of **JH-X-119-01 hydrochloride**.

Materials:

- **JH-X-119-01 hydrochloride** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **JH-X-119-01 hydrochloride** in DMSO (e.g., 25 mg/mL).
- To prepare the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Example for 1 mL working solution:
 - Start with 400 µL of PEG300.
 - Add 100 µL of the DMSO stock solution and mix thoroughly until clear.
 - Add 50 µL of Tween-80 and mix again until the solution is clear.
 - Add 450 µL of Saline to reach the final volume of 1 mL. Mix thoroughly.
- If any precipitation occurs, sonicate or gently warm the solution to aid dissolution.[\[8\]](#)
- The working solution should be prepared fresh and used on the same day.[\[1\]](#)[\[8\]](#)

Experimental Design: LPS-Induced Sepsis Model

This section outlines a typical experimental design to evaluate the efficacy of JH-X-119-01 in a lipopolysaccharide (LPS)-induced sepsis mouse model.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Animal Model:

- C57BL/6 mice, male, 20-22g.[\[1\]](#)

Groups:

- Vehicle Control: Mice receive the vehicle solution only.
- LPS Control: Mice receive LPS and the vehicle solution.
- Treatment Group 1: Mice receive LPS and JH-X-119-01 at 5 mg/kg.[\[1\]](#)
- Treatment Group 2: Mice receive LPS and JH-X-119-01 at 10 mg/kg.[\[1\]](#)

Procedure:

- Acclimatize animals for at least one week before the experiment.
- Administer JH-X-119-01 (or vehicle) via intraperitoneal (IP) injection.
- After a set pre-treatment time (e.g., 1 hour), induce sepsis by injecting LPS (20 mg/kg, IP).[1]
- Continue the administration of JH-X-119-01 or vehicle for the duration of the study (e.g., daily for 5 days).[1][2]
- Monitor survival rates, body weight, and clinical signs of sepsis daily.
- At the end of the experiment, collect tissues (e.g., lung, spleen) and blood samples for further analysis (e.g., cytokine levels, histological analysis).

Experimental Workflow Visualization

The following diagram illustrates the key steps in an in vivo efficacy study, such as the sepsis model described above.

Caption: General workflow for an in vivo study of JH-X-119-01.

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